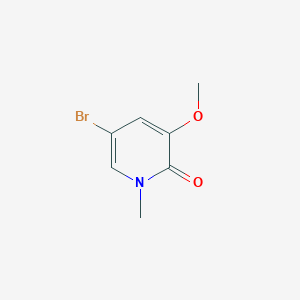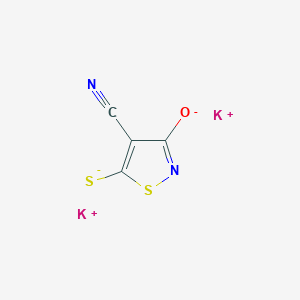
rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, cis (RENPC) is an organic compound belonging to the nitrophenyl cyclopropanes family. It is a white crystalline solid with a molecular weight of 244.2 g/mol and a density of 1.25 g/cm3. RENPC is a valuable compound with a wide range of applications, especially in the field of chemical synthesis. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
RENPC has been extensively studied for its potential applications in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of polycyclic aromatic hydrocarbons, polycyclic aromatic heterocycles, and polycyclic aromatic compounds. It has also been used in the synthesis of polychlorinated biphenyls, polychlorinated dibenzofurans, polychlorinated dibenzodioxins, and polychlorinated biphenyl ethers. Furthermore, RENPC has been used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals.
Mechanism of Action
RENPC undergoes a series of chemical reactions in order to form the desired organic compounds. In the first step, the 4-nitrophenol reacts with 1,2-dibromocyclopropane to form a mixture of cis- and trans-isomers of RENPC. In the second step, the cis- and trans-isomers are separated by column chromatography. In the third step, the cis-isomer of RENPC undergoes a Diels-Alder reaction with an appropriate dienophile to form the desired product.
Biochemical and Physiological Effects
RENPC is a valuable compound with a wide range of applications, especially in the field of chemical synthesis. However, it is important to note that RENPC has not been extensively studied for its potential biochemical and physiological effects. Therefore, further research is needed to determine the potential biochemical and physiological effects of RENPC.
Advantages and Limitations for Lab Experiments
RENPC is a valuable compound for laboratory experiments due to its high reactivity and its ability to form a variety of organic compounds. Its high reactivity makes it ideal for the synthesis of complex organic compounds. Furthermore, the separation of the cis- and trans-isomers of RENPC is relatively easy, which makes it suitable for the synthesis of compounds with specific stereochemistry. However, its high reactivity also makes it difficult to control the reaction conditions, which may lead to unwanted side reactions.
Future Directions
The potential applications of RENPC are numerous and varied. Further research is needed to explore the potential applications of RENPC in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. Additionally, research is needed to explore the potential biochemical and physiological effects of RENPC. Furthermore, research is needed to develop new methods for the synthesis and separation of RENPC and its isomers. Finally, research is needed to explore the potential applications of RENPC in the development of new materials and catalysts.
Synthesis Methods
RENPC can be synthesized by a two-step process. The first step involves the reaction of 1,2-dibromocyclopropane with 4-nitrophenol in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is a mixture of cis- and trans-isomers of RENPC. The second step involves the separation of the cis- and trans-isomers by column chromatography.
properties
IUPAC Name |
ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNKLFZFLDHMS-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Ethoxycarbonyl-2-(p-nitrophenyl)cyclopropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)
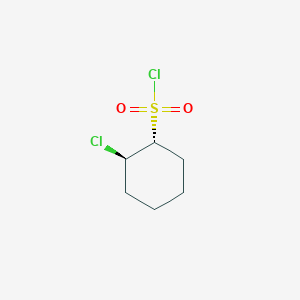

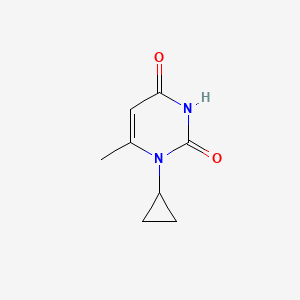
![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
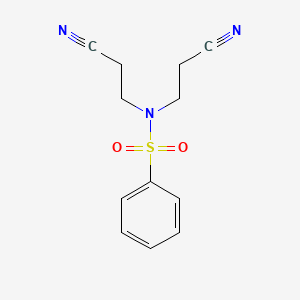
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)

